molecular formula C10H11N4Na2O8P B7802461 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate

Cat. No.: B7802461
M. Wt: 392.17 g/mol
InChI Key: AANLCWYVVNBGEE-IDIVVRGQSA-L
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Description

Compound “disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate” is a highly integrated device known as AIROCTM CYW20819, which is a Bluetooth® 5.2-compliant, ultra-low-power microcontroller unit (MCU) with an Arm® Cortex®-M4 CPU. This compound is designed to support both Classic Bluetooth® and Bluetooth® Low Energy, making it suitable for a wide range of wireless communication applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of AIROCTM CYW20819 involves the integration of various semiconductor materials and components to form a system on chip (SoC). The process includes:

    Semiconductor Fabrication: Using photolithography and etching techniques to create the integrated circuits.

    Assembly: Combining the semiconductor die with other components such as capacitors, resistors, and antennas.

    Packaging: Encapsulating the assembled components to protect them from environmental factors.

Industrial Production Methods: The industrial production of AIROCTM CYW20819 follows standard semiconductor manufacturing processes, including:

Chemical Reactions Analysis

AIROCTM CYW20819, being an electronic device, does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, its functionality is based on electronic interactions and signal processing. the materials used in its construction, such as silicon and various metals, can undergo reactions during the manufacturing process, such as:

Scientific Research Applications

AIROCTM CYW20819 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of AIROCTM CYW20819 involves the transmission and reception of Bluetooth® signals. The Arm® Cortex®-M4 CPU processes these signals, enabling communication between devices. The compound’s low-power design ensures efficient energy consumption, making it ideal for battery-operated devices. The Bluetooth® protocol stack manages the connection and data exchange processes, ensuring reliable communication .

Comparison with Similar Compounds

AIROCTM CYW20819 can be compared with other Bluetooth® microcontroller units such as:

    AIROCTM CYW20820: Similar to CYW20819 but with additional features and higher performance.

    AIROCTM CYW20835: Focuses on Bluetooth® Low Energy applications with enhanced power efficiency.

    Nordic Semiconductor nRF52840: Another Bluetooth® 5.2-compliant MCU with similar capabilities but different architecture and features.

The uniqueness of AIROCTM CYW20819 lies in its balanced performance, low power consumption, and dual-mode Bluetooth® support, making it versatile for various applications .

Properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANLCWYVVNBGEE-IDIVVRGQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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